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Compound of Interest

Compound Name: Diphenylstannane

Cat. No.: B1213317 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for the organotin hydride, diphenylstannane (Ph₂SnH₂).

This technical guide provides a comprehensive overview of the key spectroscopic data for

diphenylstannane (C₁₂H₁₂Sn), a crucial reagent and intermediate in organotin chemistry. The

information presented is intended for researchers, scientists, and professionals in drug

development and materials science who utilize or study organometallic compounds. This

document summarizes the available quantitative data in structured tables, details experimental

protocols for acquiring such data for air-sensitive compounds, and provides visualizations to

illustrate the relationships between spectroscopic analysis and molecular structure.

Spectroscopic Data Summary
The following tables summarize the available NMR, IR, and MS data for diphenylstannane.

Due to the compound's sensitivity to air and moisture, specialized handling techniques are

required for accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diphenylstannane,

providing information about the hydrogen (¹H), carbon (¹³C), and tin (¹¹⁹Sn) environments within

the molecule.

Table 1: NMR Spectroscopic Data for Diphenylstannane
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Nucleus
Chemical Shift
(δ) [ppm]

Coupling
Constant (J)
[Hz]

Solvent Reference(s)

¹¹⁹Sn -197

¹J(¹¹⁹Sn-¹H) =

145 Hz (for

Ph₂SnH⁻)

Liquid Ammonia [1]

¹¹⁹Sn -132 Liquid Ammonia [1]

¹¹⁹Sn Value correlated Not specified [2]

Note: The ¹¹⁹Sn NMR chemical shifts at -132 ppm and -197 ppm were observed in the reaction

of diphenylstannane with sodium in liquid ammonia. The signal at -197 ppm is associated with

the resulting hydrodiphenylstannide anion (Ph₂SnH⁻) and exhibits a coupling of 145 Hz to the

directly attached proton.[1] Another study provides a correlation between experimental and

calculated ¹¹⁹Sn chemical shifts, including a value for diphenylstannane, though the specific

experimental value is not explicitly stated in the abstract.[2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in

diphenylstannane, particularly the characteristic Sn-H stretching vibration.

Table 2: Key Infrared Absorption Bands for Diphenylstannane

Wavenumber
(cm⁻¹)

Vibration Mode Intensity Reference(s)

~1800 - 1850 ν(Sn-H) stretch Strong

~3050 - 3000
ν(C-H) aromatic

stretch
Medium

~1580, ~1480, ~1430
ν(C=C) aromatic ring

stretch
Medium

~730, ~695
γ(C-H) aromatic out-

of-plane bend
Strong
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Note: The most characteristic feature in the IR spectrum of diphenylstannane is the strong

absorption band for the Sn-H stretching vibration, typically found in the region of 1800-1850

cm⁻¹. The exact position can be influenced by the physical state of the sample (neat liquid,

solution, or mull) and the solvent used.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of diphenylstannane, aiding in its identification and structural confirmation. Due to the

presence of multiple tin isotopes, the molecular ion and tin-containing fragments appear as

characteristic isotopic clusters.

Table 3: Predicted Mass Spectrometry Fragmentation for Diphenylstannane

m/z (for ¹²⁰Sn) Proposed Fragment Ion Description

274 [C₁₂H₁₂¹²⁰Sn]⁺˙ Molecular ion (M⁺˙)

197 [C₆H₅¹²⁰Sn]⁺ Loss of a phenyl radical

155 [¹²⁰SnH]⁺
Loss of two phenyl radicals

and one H radical

120 [¹²⁰Sn]⁺ Tin cation

77 [C₆H₅]⁺ Phenyl cation

Note: The fragmentation of organotin compounds in electron ionization (EI) mass spectrometry

often involves the sequential loss of organic substituents from the tin atom. The presence of the

characteristic isotopic pattern of tin is a key identifier for tin-containing fragments.

Experimental Protocols
The air- and moisture-sensitive nature of diphenylstannane necessitates the use of inert

atmosphere techniques for sample preparation and spectroscopic analysis.

NMR Sample Preparation (Air-Sensitive Compounds)
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Objective: To prepare a homogeneous solution of diphenylstannane in a deuterated solvent

under an inert atmosphere for NMR analysis.

Materials:

Diphenylstannane

Anhydrous, degassed deuterated solvent (e.g., Benzene-d₆, Toluene-d₈, or Chloroform-d₁)

J. Young NMR tube or a standard NMR tube with a septum-sealed cap

Schlenk line or glovebox

Gastight syringe or cannula

Internal standard (optional, e.g., tetramethylsilane)

Procedure:

Drying and Degassing of Solvent: Ensure the deuterated solvent is thoroughly dried over a

suitable drying agent (e.g., molecular sieves) and degassed by several freeze-pump-thaw

cycles.

Inert Atmosphere: Perform all manipulations under a positive pressure of an inert gas (e.g.,

argon or nitrogen) using a Schlenk line or inside a glovebox.

Sample Transfer:

In a Glovebox: Weigh the desired amount of diphenylstannane directly into the J. Young

NMR tube. Add the appropriate volume of deuterated solvent using a pipette. Seal the

tube.

Using a Schlenk Line: Place the diphenylstannane in a Schlenk flask. Evacuate and

backfill the flask with inert gas three times. Add the degassed deuterated solvent via a

cannula or gastight syringe. Agitate to dissolve. Transfer the solution to a J. Young NMR

tube via cannula.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1213317?utm_src=pdf-body
https://www.benchchem.com/product/b1213317?utm_src=pdf-body
https://www.benchchem.com/product/b1213317?utm_src=pdf-body
https://www.benchchem.com/product/b1213317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Internal Standard: If required, add a small amount of a suitable internal standard to the

solvent before addition to the sample.

Sealing: Securely seal the NMR tube to prevent any atmospheric contamination during

transport to the NMR spectrometer and during the experiment.

FTIR Sample Preparation
Objective: To prepare a sample of diphenylstannane for IR analysis while minimizing

exposure to air.

Method 1: Nujol Mull (for liquids or solids)

Materials:

Diphenylstannane

Nujol (mineral oil)

Salt plates (e.g., KBr, NaCl)

Mortar and pestle (if starting with a solid)

Spatula

Glovebox or glove bag

Procedure:

Inert Atmosphere: Perform all sample preparation inside a glovebox or a glove bag filled with

an inert gas.

Mulling: Place a few drops of diphenylstannane (or a small amount of solid

diphenylstannane) in the mortar. Add a drop or two of Nujol.

Grinding: Gently grind the mixture to form a uniform, thick paste (mull).

Sample Application: Transfer a small amount of the mull onto one salt plate using a spatula.

Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.
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Analysis: Immediately place the salt plate assembly into the sample holder of the FTIR

spectrometer and acquire the spectrum.

Method 2: Solution Cell (for liquids)

Materials:

Diphenylstannane

Anhydrous, aprotic IR-grade solvent (e.g., CCl₄, CS₂)

Demountable or sealed liquid IR cell with appropriate windows (e.g., KBr, NaCl)

Gastight syringe

Schlenk line or glovebox

Procedure:

Inert Atmosphere: Prepare a solution of diphenylstannane in the chosen solvent under an

inert atmosphere as described for NMR sample preparation.

Cell Filling: Using a gastight syringe, carefully fill the IR liquid cell with the

diphenylstannane solution, ensuring no air bubbles are trapped inside.

Sealing: Securely seal the cell ports.

Analysis: Place the filled cell in the FTIR spectrometer and acquire the spectrum. A

background spectrum of the pure solvent should be collected separately and subtracted from

the sample spectrum.

Mass Spectrometry Analysis
Objective: To obtain the mass spectrum of diphenylstannane.

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or

a Direct Insertion Probe (DIP)-MS.
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Procedure (using GC-MS):

Sample Preparation: Prepare a dilute solution of diphenylstannane in a volatile, anhydrous

organic solvent (e.g., hexane, toluene) under an inert atmosphere.

Injection: Inject a small volume of the solution into the GC-MS system. The GC will separate

the diphenylstannane from the solvent and any minor impurities.

Ionization: As the diphenylstannane elutes from the GC column, it enters the ion source of

the mass spectrometer where it is ionized by electron impact.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by their

mass-to-charge ratio (m/z) and detected.

Procedure (using DIP-MS):

Sample Loading: In a glovebox, place a small amount of diphenylstannane into a capillary

tube.

Probe Insertion: Quickly insert the capillary into the direct insertion probe, which is then

introduced into the high vacuum of the mass spectrometer's ion source.

Vaporization and Ionization: Gently heat the probe to vaporize the diphenylstannane
directly into the electron beam for ionization.

Mass Analysis: The generated ions are analyzed and detected as described above.

Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual

workflows in the spectroscopic analysis of diphenylstannane.
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Figure 1. General workflow from synthesis to spectroscopic characterization of
diphenylstannane.
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Figure 2. Workflow for preparing an air-sensitive NMR sample of diphenylstannane.
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Figure 3. A plausible fragmentation pathway for diphenylstannane in EI-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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